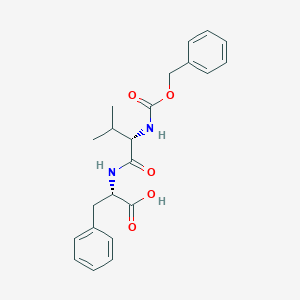

Z-Val-phe-OH

Übersicht

Beschreibung

Z-Val-phe-OH: , also known as N-carbobenzyloxy-L-valyl-L-phenylalanine, is a dipeptide composed of valine and phenylalanine. This compound is often used in peptide synthesis and has applications in various fields, including biochemistry and pharmaceuticals. The presence of the carbobenzyloxy (Cbz) protecting group makes it a valuable intermediate in the synthesis of more complex peptides.

Wissenschaftliche Forschungsanwendungen

Chemistry: Z-Val-phe-OH is used as a building block in the synthesis of larger peptides and proteins. Its protected form allows for selective reactions, making it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding peptide behavior in biological systems .

Medicine: Its stability and ease of modification make it an attractive candidate for pharmaceutical research .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a precursor for the synthesis of bioactive compounds .

Wirkmechanismus

Mode of Action

Z-Val-Phe-OH interacts with calpains, inhibiting their proteolytic activity. This interaction is believed to occur through the formation of a complex between the inhibitor and the enzyme, which prevents the enzyme from interacting with its natural substrates .

Pharmacokinetics

As a peptide, it is expected to have relatively low oral bioavailability due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium .

Result of Action

The primary result of this compound’s action is the inhibition of calpain activity, which can have various effects at the cellular level depending on the specific roles of calpains in a given cell type. For example, in cells where calpains are involved in promoting apoptosis, inhibition by this compound could potentially protect against cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with calpains. Additionally, the presence of other molecules, such as competing substrates or other inhibitors, can also influence the efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Z-Val-phe-OH participates in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the self-assembly of small peptides, contributing to the formation of nanostructures . The interactions between this compound and these biomolecules are primarily governed by non-covalent forces such as hydrogen bonding .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level with other biomolecules. It may bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-phe-OH typically involves the coupling of N-carbobenzyloxy-L-valine with L-phenylalanine. This can be achieved through various peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can further streamline the process, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Z-Val-phe-OH can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.

Reduction: The carbobenzyloxy group can be removed through hydrogenation to yield the free dipeptide.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form new peptide bonds.

Common Reagents and Conditions:

Oxidation: Reagents like Dess-Martin periodinane can be used for selective oxidation of the phenylalanine residue.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can remove the carbobenzyloxy group.

Substitution: Coupling reagents such as DCC or EDC in the presence of bases like NMM or diisopropylethylamine (DIPEA) are commonly used.

Major Products:

Oxidation: Tyrosine derivatives.

Reduction: Free dipeptide (Val-phe-OH).

Substitution: New peptides with extended chains.

Vergleich Mit ähnlichen Verbindungen

Z-Val-phe-H: A dipeptide with a similar structure but with an aldehyde group instead of a hydroxyl group.

Z-Phe-Val-OH: Another dipeptide with the same protecting group but with the sequence reversed.

Uniqueness: Z-Val-phe-OH is unique due to its specific sequence of valine and phenylalanine, which imparts distinct chemical and biological properties. The presence of the carbobenzyloxy group also provides stability and allows for selective reactions, making it a versatile intermediate in peptide synthesis .

Biologische Aktivität

Z-Val-phe-OH, also known as Z-Valine-Phenylalanine-OH, is a dipeptide derivative that has garnered attention in biochemical and pharmacological research due to its unique biological activity. This article explores the compound's mechanisms of action, biochemical properties, and applications in various fields, supported by data tables and relevant research findings.

This compound primarily acts as an inhibitor of calpain enzymes, which are calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis and signal transduction. The interaction between this compound and calpains is characterized by the formation of an enzyme-inhibitor complex that prevents the proteolytic activity of calpains on their natural substrates.

Key Findings:

- Inhibition of Calpain Activity: The compound inhibits calpain activity, potentially protecting cells from apoptosis in specific contexts where calpains promote cell death.

- Environmental Influences: Factors such as pH and temperature can significantly affect the stability and efficacy of this compound, influencing its interactions with calpains.

This compound exhibits several important biochemical properties that make it useful in research:

- Peptide Synthesis: It serves as a building block in the synthesis of larger peptides and proteins. Its protected form allows for selective reactions, facilitating its use as an intermediate in organic synthesis.

- Enzyme-Substrate Interactions: The compound is utilized to study enzyme-substrate interactions, providing insights into protein folding and behavior in biological systems.

Pharmacokinetics

As a peptide, this compound has relatively low oral bioavailability due to susceptibility to enzymatic degradation in the gastrointestinal tract. Its absorption across intestinal epithelium is also limited, which poses challenges for its use as a therapeutic agent.

Research Applications

This compound has been employed in various research contexts:

- Chemical Reactions:

- Oxidation: The phenylalanine residue can be oxidized to yield tyrosine derivatives.

- Reduction: The carbobenzyloxy group can be removed via hydrogenation to produce free dipeptides.

- Substitution Reactions: Amino and carboxyl groups can participate in substitution reactions to form new peptide bonds.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Oxidation of phenylalanine | Tyrosine derivatives |

| Reduction | Removal of carbobenzyloxy group | Free dipeptide (Val-Phe-OH) |

| Substitution | Formation of new peptide bonds | Extended peptide chains |

Case Studies

-

Inhibition Studies:

A study demonstrated that this compound could inhibit calpain activity effectively in vitro, leading to reduced apoptosis in cultured cells. The results indicated that the compound could be a potential protective agent against cell death induced by stressors . -

Peptide Synthesis:

Research involving the coupling of Z-Phe-Ala with H-Val-OMe showed that this compound could be utilized successfully in forming dipeptides with high yields and minimal racemization. This highlights its utility in peptide synthesis protocols . -

Pharmacological Investigations:

Investigations into the cytoprotective effects of related compounds have shown promising results in rodent models, suggesting that modifications of this compound may lead to potent therapeutic agents for conditions involving apoptosis .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINBRUNUJFZFGH-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941313 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-51-9 | |

| Record name | N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.